
11-Phosphonoundecyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Phosphonoundecyl acrylate is a bifunctional ligand . It forms a self-assembled monolayer (SAM) on a variety of substrates . It binds with the surface metal atoms by attaching the phosphonic acid head groups . It is used for tuning of surface energy, wetting, and work function of metal oxides .
Molecular Structure Analysis
The molecular formula of this compound is C14H27O5P . It has a molecular weight of 306.33 . The SMILES string representation is O=C(C=C)OCCCCCCCCCCP(O)(O)=O .Physical and Chemical Properties Analysis
This compound is a powder . The specific physical and chemical properties are not detailed in the retrieved sources.Mecanismo De Acción
Safety and Hazards
Propiedades
Número CAS |
915376-49-7 |
|---|---|
Fórmula molecular |
C14H27O5P |
Peso molecular |
306.33 g/mol |
Nombre IUPAC |
11-prop-2-enoyloxyundecylphosphonic acid |
InChI |
InChI=1S/C14H27O5P/c1-2-14(15)19-12-10-8-6-4-3-5-7-9-11-13-20(16,17)18/h2H,1,3-13H2,(H2,16,17,18) |
Clave InChI |
RLAKYYIYWIWCED-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCCCCCCCCCCP(=O)(O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

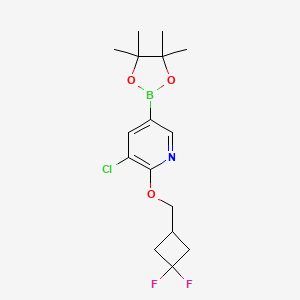

![7-[4-(phenylsulfonyl)butoxy]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B8753752.png)
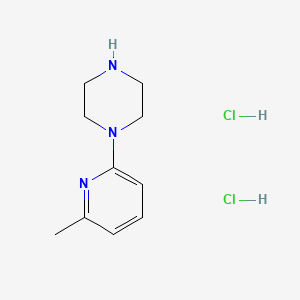
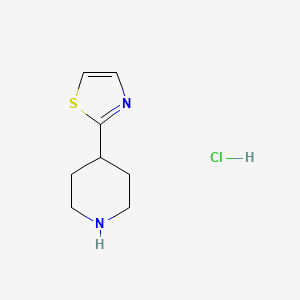
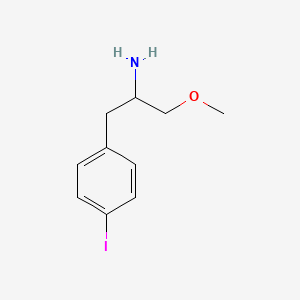
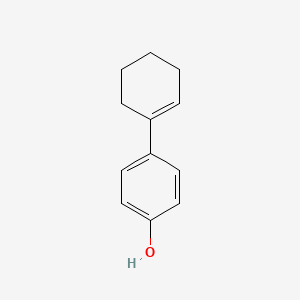
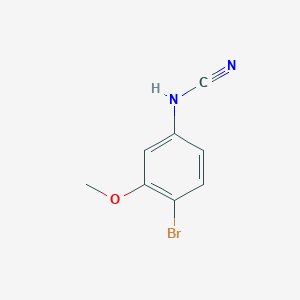
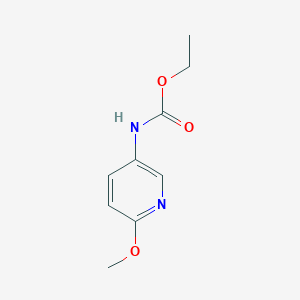
![(1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B8753793.png)
![5-nitro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8753797.png)

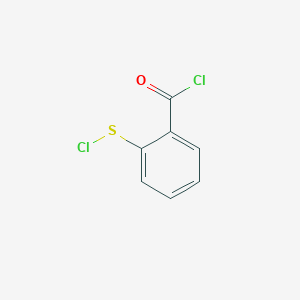
![4,5-Dihydro[1,3]thiazolo[4,5-e][2,1,3]benzoxadiazol-7-amine](/img/structure/B8753818.png)
